molecular formula C19H19ClN4OS B2980278 2-[(5-chloropyridin-2-yl)amino]-N-[(4-ethylphenyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide CAS No. 1351805-89-4

2-[(5-chloropyridin-2-yl)amino]-N-[(4-ethylphenyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide

Cat. No.: B2980278
CAS No.: 1351805-89-4
M. Wt: 386.9
InChI Key: NQWWBKIZEBFOEX-UHFFFAOYSA-N
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Description

2-[(5-chloropyridin-2-yl)amino]-N-[(4-ethylphenyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide ( 1351805-89-4) is a high-purity synthetic organic compound supplied for research and development purposes. This thiazole-carboxamide derivative has a molecular formula of C19H19ClN4OS and a molecular weight of 386.90 g/mol . This compound is part of a class of heterocyclic molecules known for their significant research value in medicinal chemistry and drug discovery. Thiazole-5-carboxamide derivatives are recognized as important scaffolds in the development of kinase inhibitors . Related compounds in this chemical class have been extensively studied as potent inhibitors of tyrosine kinases, such as Src and Abl, which are critical targets in oncological research . The structural features of this molecule—including the chloropyridinyl group, the methyl-thiazole core, and the ethylphenylmethyl carboxamide side chain—are characteristic of compounds designed for high-affinity binding to enzymatic active sites. This product is offered with a minimum purity of >98% and is available in quantities ranging from 1mg to 10mg for research applications . It is provided as a solid and should be stored under inert gas at refrigerated temperatures (0-10°C) to ensure long-term stability. This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or for human use.

Properties

IUPAC Name

2-[(5-chloropyridin-2-yl)amino]-N-[(4-ethylphenyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN4OS/c1-3-13-4-6-14(7-5-13)10-22-18(25)17-12(2)23-19(26-17)24-16-9-8-15(20)11-21-16/h4-9,11H,3,10H2,1-2H3,(H,22,25)(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQWWBKIZEBFOEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CNC(=O)C2=C(N=C(S2)NC3=NC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-chloropyridin-2-yl)amino]-N-[(4-ethylphenyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

2-[(5-chloropyridin-2-yl)amino]-N-[(4-ethylphenyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may yield amines or alcohols .

Scientific Research Applications

2-[(5-chloropyridin-2-yl)amino]-N-[(4-ethylphenyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[(5-chloropyridin-2-yl)amino]-N-[(4-ethylphenyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cellular processes, leading to therapeutic effects.

Comparison with Similar Compounds

Structural Features and Molecular Properties

The table below summarizes key structural differences and molecular properties of the target compound and its analogs:

Compound Name / ID Substituents (Thiazole Position 2 / Amide Position N) Molecular Formula Molecular Weight (g/mol) Key Biological Activity
Target: 2-[(5-Chloropyridin-2-yl)amino]-N-[(4-ethylphenyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide 5-Cl-pyridin-2-yl / 4-ethylbenzyl C₁₉H₁₈Cl₂N₄OS (estimated) ~437.3 Kinase inhibition (hypothesized)
N-(2-Chloro-6-methylphenyl)-2-[(4-methylpyridin-2-yl)amino]-1,3-thiazole-5-carboxamide () 4-Me-pyridin-2-yl / 2-Cl-6-Me-phenyl C₁₇H₁₅ClN₄OS 358.84 Tyrosine kinase (LCK) inhibition
Dasatinib (BMS-354825) () 6-(4-(2-hydroxyethyl)piperazinyl)-2-Me-pyrimidin-4-yl / 2-Cl-6-Me-phenyl C₂₂H₂₆ClN₇O₂S 488.01 Pan-Src kinase inhibitor (IC₅₀: <1 nM)
2-(2-Chloropyridin-3-yl)-N-ethyl-4-methyl-1,3-oxazole-5-carboxamide () 2-Cl-pyridin-3-yl / ethyl C₁₂H₁₁ClN₂O₂ 266.68 Not reported (structural analog)
N-(4-Bromophenyl)-4-methyl-2-(4-pyridinyl)-1,3-thiazole-5-carboxamide () 4-pyridinyl / 4-Br-phenyl C₁₆H₁₂BrN₃OS 374.25 Not reported (structural analog)

Structure-Activity Relationship (SAR) Insights

  • Pyridine Substituents :

    • The 5-chloro group on the pyridin-2-yl ring (target compound) may enhance hydrophobic interactions in kinase binding pockets compared to the 4-methyl substituent in ’s compound .
    • Dasatinib’s pyrimidine ring with a piperazinyl group contributes to its high solubility and dual Src/Abl kinase affinity, whereas the target’s pyridine lacks this flexibility .
  • Dasatinib’s 2-chloro-6-methylphenyl group is conserved across potent kinase inhibitors, suggesting its role in steric complementarity with hydrophobic kinase pockets .
  • Thiazole Core Modifications :

    • Replacement of the thiazole with an oxazole () reduces planarity, likely diminishing π-π stacking interactions critical for kinase binding .

Biological Activity

The compound 2-[(5-chloropyridin-2-yl)amino]-N-[(4-ethylphenyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide is a thiazole derivative that has garnered attention for its significant biological activity, particularly in the fields of oncology and immunology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

Structure and Synthesis

The molecular structure of the compound includes a thiazole ring, which is crucial for its biological activity. The thiazole moiety is characterized by a five-membered ring containing sulfur and nitrogen atoms. The synthesis of this compound can be achieved through several chemical pathways, typically involving the reaction of appropriate precursors under controlled conditions to ensure high yield and purity.

The primary mechanism of action for this compound involves its role as an inhibitor of specific protein kinases that are pivotal in cell signaling pathways. Research indicates that it exhibits nanomolar potency against its targets, suggesting strong potential for therapeutic applications in treating various cancers, particularly chronic myelogenous leukemia (CML) and other malignancies.

Anticancer Activity

Studies have demonstrated that derivatives of thiazole compounds, including the one , exhibit promising anticancer activity. For instance:

  • In vitro assays have shown that related thiazole derivatives inhibit the growth of cancer cell lines such as HepG2 (liver cancer) and PC12 (neuroblastoma) with varying degrees of efficacy .
  • A specific study reported that thiazole derivatives displayed high activity against drug-resistant strains of S. aureus and emerging fungal pathogens, indicating their potential as broad-spectrum antimicrobial agents .

Antioxidant Properties

Thiazole derivatives have also been noted for their antioxidant properties , which contribute to their therapeutic potential. They have been shown to scavenge free radicals effectively, thus providing protection against oxidative stress-related damage in various biological systems .

Case Studies

  • Chronic Myelogenous Leukemia : The compound has been evaluated for its efficacy in CML treatment. In preclinical models, it demonstrated significant inhibition of BCR-ABL kinase activity, which is critical in the pathology of CML.
  • Antimicrobial Activity : In studies assessing antimicrobial properties, derivatives similar to the compound exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as antifungal effects against drug-resistant strains .

Data Table: Biological Activities Summary

Activity TypeTarget Organisms/Cell LinesObserved EffectReference
AnticancerHepG2, PC12Growth inhibition
AntimicrobialS. aureus, E. faeciumBroad-spectrum antibacterial effects
AntioxidantVarious biological modelsFree radical scavenging

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